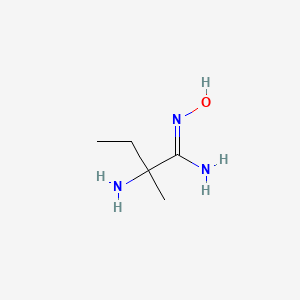
(4-Ethylthiophen-3-yl)-phenylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethylthiophen-3-yl)-phenylmethanol is an organic compound that features a thiophene ring substituted with an ethyl group at the 4-position and a phenylmethanol group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylthiophen-3-yl)-phenylmethanol can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylthiophene with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-Ethylthiophen-3-yl)-phenylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenylmethanol group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of (4-Ethylthiophen-3-yl)-phenylmethanone.
Reduction: Formation of this compound.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
(4-Ethylthiophen-3-yl)-phenylmethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4-Ethylthiophen-3-yl)-phenylmethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to trigger specific cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Methylthiophen-3-yl)-phenylmethanol
- (4-Propylthiophen-3-yl)-phenylmethanol
- (4-Butylthiophen-3-yl)-phenylmethanol
Uniqueness
(4-Ethylthiophen-3-yl)-phenylmethanol is unique due to its specific substitution pattern on the thiophene ring and the presence of the phenylmethanol group. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C13H14OS |
|---|---|
Peso molecular |
218.32 g/mol |
Nombre IUPAC |
(4-ethylthiophen-3-yl)-phenylmethanol |
InChI |
InChI=1S/C13H14OS/c1-2-10-8-15-9-12(10)13(14)11-6-4-3-5-7-11/h3-9,13-14H,2H2,1H3 |
Clave InChI |
KTLJACRTSVALJA-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CSC=C1C(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,3]Dioxolo[4,5-c]pyridin-4-yl(phenyl)methanol](/img/structure/B13082774.png)
![3-Bromo-3a,4,5,6,7,7a-hexahydrobenzo[d]isoxazole](/img/structure/B13082781.png)

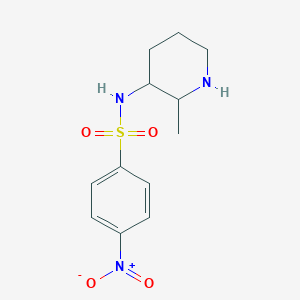
amine](/img/structure/B13082792.png)
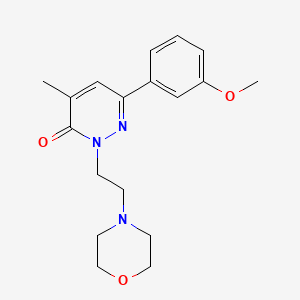
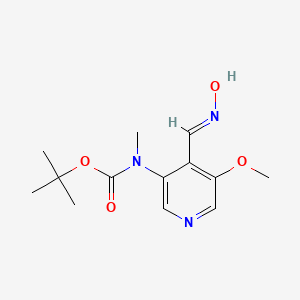
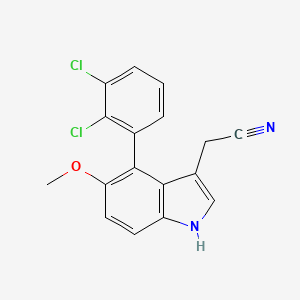
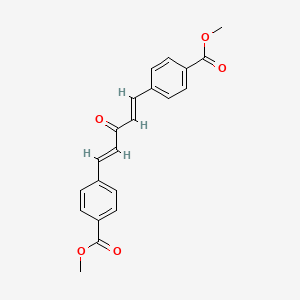
![(6E)-6-[amino(nitro)methylidene]-1H-pyridine-2-carboximidamide](/img/structure/B13082815.png)
![tert-Butyl 2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13082818.png)
![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-N-propan-2-ylpropanamide](/img/structure/B13082820.png)

